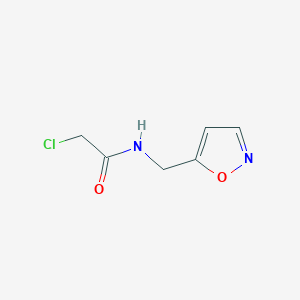![molecular formula C11H11NO5S3 B6633657 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential therapeutic applications due to its unique structural properties.
作用机制
The mechanism of action of 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins that are involved in the development and progression of diseases. The compound may also work by modulating the immune system or by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid has a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have antibacterial properties and may be effective in treating bacterial infections.
实验室实验的优点和局限性
One of the advantages of using 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid in lab experiments is its potential therapeutic applications. The compound may be useful in developing new drugs for the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its complex synthesis method. The compound may also be expensive to produce, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid. One direction is to further investigate the mechanism of action of the compound. This may provide insights into how the compound works and how it can be optimized for therapeutic use. Another direction is to explore the potential use of the compound in medical imaging. The compound may be useful in developing new diagnostic tools for various diseases. Finally, future studies may focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
In conclusion, 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid is a promising compound with potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies may focus on further investigating the compound's mechanism of action, exploring its potential use in medical imaging, and developing new synthesis methods for the compound.
合成方法
The synthesis of 3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid involves the reaction between 3-(2-bromoethyl)thiophene-2-carboxylic acid and thiourea. The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
属性
IUPAC Name |
3-[(2-hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S3/c13-8(7-1-3-18-6-7)5-12-20(16,17)9-2-4-19-10(9)11(14)15/h1-4,6,8,12-13H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAENHPCSUHVKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNS(=O)(=O)C2=C(SC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
![N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B6633622.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633626.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)